molecular formula C17H17ClN2O3S B2661585 1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-34-3

1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Número de catálogo: B2661585
Número CAS: 866138-34-3
Peso molecular: 364.84
Clave InChI: XIYODSVBPRWMCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety. Key structural characteristics include:

  • A methylsulfonyl group at position 5, contributing to polarity and metabolic stability.
  • Molecular formula: C₁₇H₁₆ClN₂O₂S (calculated based on structural analogs).

Propiedades

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-methylsulfonyl-2,3-dihydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-11-10-17(21)19(15-4-2-3-5-16(15)20)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYODSVBPRWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structure-Activity Relationships

The synthesis of benzodiazepine derivatives often involves modifying the core structure to enhance biological activity. The compound has been synthesized through various methods that typically involve the reaction of 4-chlorobenzyl and methylsulfonyl precursors.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Chlorobenzyl chloride + methylsulfonyl derivativeBase-catalyzed reaction85%
2Cyclization with amineHeat under reflux70%

Biological Activities

The biological evaluation of this compound has revealed several noteworthy activities:

Antimicrobial Activity

Studies have shown that derivatives of benzodiazepines exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
1AChE2.14
2Urease0.63

Case Studies

Several studies have explored the pharmacological profile of related compounds. For example, a study comparing various benzodiazepine derivatives found that while some exhibited tranquilizing effects similar to classical agents like diazepam, others showed high toxicity without significant therapeutic effects .

Study Findings

  • Toxicity Profile : Some derivatives were found to be highly toxic in animal models.
  • Behavioral Studies : In vivo tests indicated that certain compounds did not affect motor coordination significantly, suggesting a potential for selective anxiolytic activity without sedation .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, docking studies have suggested that they may interact with specific amino acid residues in target proteins, influencing their function .

Comparación Con Compuestos Similares

Structural and Functional Differences

The methylsulfonyl group at position 5 likely increases electrophilicity and hydrogen-bonding capacity compared to benzoyl or acetyl substituents, which could influence receptor-binding kinetics .

Synthetic Accessibility :

  • Analogs like 5-benzoyl derivatives are synthesized via Friedel-Crafts acylation , while methylsulfonyl groups may require sulfonylation under controlled conditions .

Plant Growth Modulation: 4-Methyl derivatives significantly enhance lupine root growth, suggesting substituent-dependent bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.